REACTION_CXSMILES
|
[ClH:1].C(O)(=O)/C=C\C(O)=O.C1(C2[O:21][C:20]3[CH:22]=[CH:23][C:24]([CH:26]([OH:33])[CH2:27][NH:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[N:25][C:19]=3[CH2:18][O:17]2)C=CC=CC=1>CO>[ClH:1].[ClH:1].[OH:17][CH2:18][C:19]1[C:20]([OH:21])=[CH:22][CH:23]=[C:24]([CH:26]([OH:33])[CH2:27][NH:28][C:29]([CH3:31])([CH3:30])[CH3:32])[N:25]=1 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
1880 g
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)O)(=O)O.C1(=CC=CC=C1)C1OCC2=C(O1)C=CC(=N2)C(CNC(C)(C)C)O
|
Name
|
|
Quantity
|
620 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
11.3 L
|
Type
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solvent
|
Smiles
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CO
|
Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
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The resulting solution is then stirred for 2 hours at 20°-25° C.
|
Duration
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2 h
|
Type
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CONCENTRATION
|
Details
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is then concentrated under reduced pressure to a volume of about 3 liters
|
Type
|
ADDITION
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Details
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Acetone (16 liters) is added to the
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Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
WAIT
|
Details
|
the resulting precipitate granulated at 25° C. for a half-hour
|
Type
|
CUSTOM
|
Details
|
The white crystalline solid is separated by filtration
|
Type
|
WASH
|
Details
|
washed with acetone (4 liters)
|
Type
|
CUSTOM
|
Details
|
Yield = quantitative
|
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.OCC1=NC(=CC=C1O)C(CNC(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |